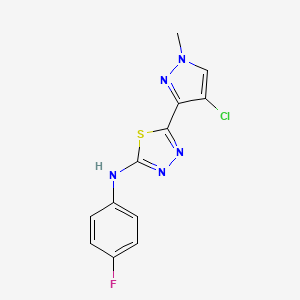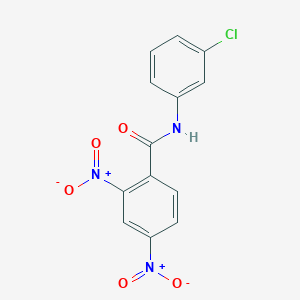![molecular formula C25H22N4O6S B10897401 (2Z,5E)-3-(2-methoxyethyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10897401.png)
(2Z,5E)-3-(2-methoxyethyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-METHOXYETHYL)-5-((E)-1-{3-METHOXY-4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazole ring, a nitro-pyridyl group, and various other functional groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the thiazole ring, introduction of the nitro-pyridyl group, and various functional group modifications. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thiourea and α-haloketones.
Introduction of the Nitro-Pyridyl Group: This step may involve nitration reactions followed by coupling reactions to attach the pyridyl group.
Functional Group Modifications: Various reagents and conditions, such as methoxylation and imine formation, are used to introduce and modify functional groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine
In medicine, such compounds may be explored for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for such a compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating their function. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-METHOXYETHYL)-5-((E)-1-{3-METHOXY-4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
- 3-(2-METHOXYETHYL)-5-((E)-1-{3-METHOXY-4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H22N4O6S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(5E)-3-(2-methoxyethyl)-5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N4O6S/c1-33-13-12-28-24(30)22(36-25(28)27-18-6-4-3-5-7-18)15-17-8-10-20(21(14-17)34-2)35-23-11-9-19(16-26-23)29(31)32/h3-11,14-16H,12-13H2,1-2H3/b22-15+,27-25? |
InChI Key |
GEXUSHKJKWUALU-KHDUAGGOSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC)/SC1=NC4=CC=CC=C4 |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC)SC1=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10897327.png)
![N-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B10897329.png)
![N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine](/img/structure/B10897331.png)
![1-benzyl-3-nitro-N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B10897332.png)

![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10897338.png)
![13-(difluoromethyl)-4-[4-[(2-methoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10897344.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10897349.png)
![[2-Iodo-6-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B10897362.png)
![5-(4-methylphenyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897364.png)
![(4E)-4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10897368.png)


